Aglain C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

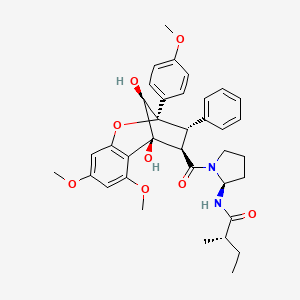

The molecular formula of Aglain C is C36H42N2O8 . It is a chiral molecule with multiple stereocenters . The aromatic rings and methoxy/hydroxy substituents add polarity and make the compound relatively soluble in organic solvents .Chemical Reactions Analysis

Aglain C can serve as a model in studies for reactions like reductions, oxidations, functional group interconversions, etc due to its fused ring system and substituents provide a structurally complex molecule to study general chemical reactivity .Physical And Chemical Properties Analysis

Aglain C is a solid with white to yellowish crystals . Its molecular weight is 630.727 . It has good solubility and can be dissolved in many organic solvents .Applications De Recherche Scientifique

Synthesis of Natural Products

The selective excited-state intramolecular proton-transfer (ESIPT) photocycloaddition of 3-hydroxyflavones has been utilized for the total syntheses of natural products like foveoglin A and perviridisin B . This methodology could potentially be applied to synthesize Aglain C, offering a pathway for the creation of complex natural compounds.

Photocycloaddition Mechanisms

Mechanistic studies of ESIPT photocycloaddition have revealed the possibility of a photoinduced electron transfer (PET) pathway . This insight is crucial for understanding the reactions involved in the synthesis of Aglain C and could lead to the development of more efficient synthetic routes.

Asymmetric Photoreaction

Enantioselective ESIPT photocycloaddition using chiral hydrogen-bonding additives has provided access to enantiomerically enriched natural products . This technique could be adapted for the asymmetric synthesis of Aglain C, which is important for the production of enantiopure pharmaceuticals.

Development of Ag@C Composites

Ag@C composites have been noted for their unique structure and novel physicochemical properties . Research into these composites could inform the development of Aglain C-based materials with potential applications in catalysis, environmental science, and materials engineering.

Stability Enhancement Strategies

The stability of Ag@C composites has become a research focus due to the high cost of silver . Similar strategies could be employed to enhance the stability of Aglain C, making it more viable for long-term applications in various fields.

Catalysis Applications

Carbon aerogels, which can be modified with Aglain C, have been explored for their catalytic applications . Aglain C could be used to modify the surface properties of these aerogels, potentially improving their performance in catalytic processes.

Safety and Hazards

Aglain C should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

It is known that aglain c is a compound isolated from the aglaia species

Mode of Action

It has been reported that aglain c enhances the nf-kb inhibitory activity . NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. By enhancing the inhibitory activity of NF-kB, Aglain C may influence immune response and inflammation.

Biochemical Pathways

Given its reported effect on nf-kb inhibitory activity , it is likely that Aglain C influences pathways related to immune response and inflammation

Pharmacokinetics

The ADME properties of a drug molecule are crucial in determining its bioavailability, which is the proportion of the drug that enters circulation when introduced into the body and is able to have an active effect

Result of Action

It has been reported that aglain c enhances the nf-kb inhibitory activity This suggests that Aglain C may have an effect on cellular processes related to immune response and inflammation

Action Environment

It is known that environmental factors can significantly influence the action of drug molecules These factors can include temperature, pH, and the presence of other molecules in the environment

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34+,35+,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCVKSYNYMIDEN-JQCYSCQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@@]3([C@@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aglain C | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.